Diadenosine pentaphosphate pentalithium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

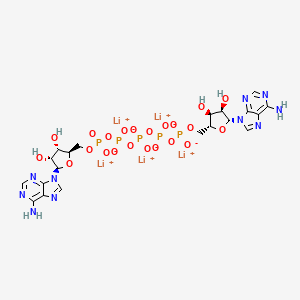

Fórmula molecular |

C20H24Li5N10O22P5 |

|---|---|

Peso molecular |

946.2 g/mol |

Nombre IUPAC |

pentalithium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H29N10O22P5.5Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |

Clave InChI |

UCSIUKZZDLEYFE-CSMIRWGRSA-I |

SMILES isomérico |

[Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

SMILES canónico |

[Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A) pentalithium

For Researchers, Scientists, and Drug Development Professionals

Discovery and History

The journey of Diadenosine pentaphosphate (Ap5A) is intertwined with the broader discovery of diadenosine polyphosphates, a class of signaling molecules found across all domains of life. While the specific initial synthesis and identification of Ap5A is not pinpointed to a singular seminal publication, the groundwork was laid in the 1960s with the discovery of a related compound, diadenosine tetraphosphate (Ap4A). Zamecnik and his colleagues first identified Ap4A in 1966 as a product of the reaction between ATP and lysyl-tRNA synthetase.[1] This discovery opened the door to the exploration of a new class of nucleotides with potential regulatory roles.

Subsequent research in the 1970s further elucidated the existence and function of various diadenosine polyphosphates, including Ap5A. These molecules were found to be synthesized by several aminoacyl-tRNA synthetases and other enzymes, particularly under conditions of cellular stress, leading to the hypothesis that they act as "alarmones" – intracellular signals of metabolic distress. Procedures for the synthesis of various alpha,omega-dinucleoside 5'-polyphosphates, including Ap5A, were developed, and their potent inhibitory effects on specific enzymes began to be characterized.[2][3]

A significant milestone in Ap5A research was the identification of its highly specific and potent inhibition of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[2][4][5] This property has made Ap5A an invaluable tool for studying the role of AK in various cellular processes. The development of stable salt forms, such as the pentalithium salt, has been crucial for its use in experimental settings, enhancing its solubility and stability in aqueous solutions.

Physicochemical Properties of Diadenosine Pentaphosphate pentalithium

This compound is commercially available as a white to off-white powder. It is soluble in water.

| Property | Value |

| Molecular Formula | C₂₀H₂₄Li₅N₁₀O₂₂P₅ |

| Molecular Weight | 946.04 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage | -20°C |

Biological Roles and Signaling Pathways

Ap5A exerts its biological effects primarily through two main mechanisms: the potent inhibition of adenylate kinase and the modulation of purinergic receptors.

Inhibition of Adenylate Kinase and Downstream Effects

Adenylate kinase (AK) is a key enzyme that catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP. By maintaining the equilibrium of adenine nucleotides, AK plays a critical role in cellular energy monitoring and homeostasis. Ap5A is a highly specific and potent competitive inhibitor of AK, binding to the enzyme's active site and preventing the binding of its natural substrates, ATP and AMP.[2][4][5]

The inhibition of AK by Ap5A leads to a shift in the cellular AMP:ATP ratio. An increase in the relative concentration of AMP is a critical signal of low energy status within the cell. This change in the AMP:ATP ratio is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[6]

Diagram: Ap5A-Mediated Inhibition of Adenylate Kinase and Activation of AMPK Signaling

Caption: Ap5A inhibits adenylate kinase, leading to an increased AMP:ATP ratio and subsequent activation of AMPK.

Modulation of Purinergic Receptors

Ap5A also functions as an agonist at certain subtypes of P2X receptors, which are ligand-gated ion channels activated by extracellular ATP.[7][8] P2X receptor activation leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of various downstream signaling events. The specific subtypes of P2X receptors activated by Ap5A and the resulting physiological responses can vary depending on the tissue and cell type.

Diagram: Ap5A Activation of P2X Receptors

Caption: Ap5A binds to and activates P2X receptors, leading to ion influx and cellular responses.

Effects on Cardiac Ryanodine Receptors

In cardiac muscle, Ap5A has been shown to be a potent activator of ryanodine receptor 2 (RyR2), an intracellular calcium release channel located on the sarcoplasmic reticulum. Activation of RyR2 by Ap5A can significantly increase the channel's open probability, leading to enhanced calcium release and potentially modulating cardiac contractility.[9]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of Diadenosine pentaphosphate.

Table 1: Inhibition of Adenylate Kinase by Ap5A

| Enzyme Source | Ki (Inhibition Constant) | Reference |

| Rabbit Muscle | ~2.5 nM | [10] |

| Human Hemolysate | Effective at ≥ 2 µM | [4] |

Table 2: Activation of P2X Receptors by Ap5A

| Receptor Subtype/Tissue | Effect | EC₅₀ / Potency | Reference |

| Rat Renal Vasculature | Transient and sustained vasoconstriction | Effective at ≥ 1-10 nM | [3] |

Table 3: Activation of Cardiac Ryanodine Receptors (RyR2) by Ap5A

| Experimental Condition | Effect | EC₅₀ | Reference |

| Sheep Cardiac RyR2 | Increased open probability | 140 µM (low-affinity site) | [9] |

Experimental Protocols

Chemical Synthesis of Diadenosine Pentaphosphate (Ap5A)

A representative, though not specific to the pentalithium salt, procedure for the synthesis of Ap5A involves the reaction of adenosine 5'-tetraphosphate with adenosine 5'-monophosphate in the presence of a condensing agent.[3] Purification is typically achieved using anion-exchange chromatography followed by desalting. The final product's identity and purity are confirmed by techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Experimental Workflow: Adenylate Kinase Inhibition Assay

This workflow describes a general spectrophotometric assay to determine the inhibitory effect of Ap5A on adenylate kinase activity. The assay couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[11]

Diagram: Experimental Workflow for Adenylate Kinase Inhibition Assay

Caption: A typical workflow for determining the inhibitory activity of Ap5A on adenylate kinase.

Coupled Enzyme Reactions:

-

Adenylate Kinase: 2 ADP ⇌ ATP + AMP (In the assay, the reverse reaction is often measured: ATP + AMP → 2 ADP)

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH disappearance is directly proportional to the activity of adenylate kinase. By performing the assay with varying concentrations of Ap5A, one can determine its inhibitory potency (e.g., IC₅₀ value).

Conclusion

This compound is a vital tool for researchers in biochemistry, pharmacology, and drug development. Its discovery and subsequent characterization as a potent and specific inhibitor of adenylate kinase have provided invaluable insights into cellular energy metabolism and the role of AMPK signaling. Furthermore, its activity at purinergic receptors highlights its potential as a modulator of various physiological processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists working with this important signaling molecule.

References

- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases. | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and functional properties of P2X receptors—recent progress and persisting challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Endogenous Diadenosine Pentaphosphate (Ap5A): A Technical Guide to its Physiological Functions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is an endogenous dinucleoside polyphosphate stored in high concentrations within secretory granules of platelets, chromaffin cells, and neuronal cells.[1] Once released into the extracellular space, it functions as a potent signaling molecule, modulating a diverse array of physiological processes. Its most well-characterized role is as a highly specific and potent inhibitor of adenylate kinase, a key enzyme in cellular energy homeostasis. Beyond this, Ap5A exerts significant influence on the cardiovascular and nervous systems by interacting with various purinergic receptors and ion channels. This technical guide provides an in-depth exploration of the synthesis, metabolism, and core physiological functions of Ap5A, complete with summaries of quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathways.

Biosynthesis and Metabolism

Endogenous Ap5A is synthesized by various aminoacyl-tRNA synthetases in a reaction that utilizes ATP.[2] The process involves the enzymatic formation of an aminoacyl-adenylate intermediate from an amino acid and ATP; this intermediate then reacts with a second molecule of ATP to generate Ap5A.[2]

The physiological effects of Ap5A are terminated by its hydrolysis. In the extracellular space, this degradation is primarily carried out by members of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family, such as NPP1, NPP2, and NPP3.[3] These enzymes asymmetrically hydrolyze the phosphodiester backbone to yield AMP and ATP.[3] Intracellularly, enzymes like the Fragile Histidine Triad (Fhit) protein participate in Ap5A hydrolysis.

Core Physiological Functions

Regulation of Cellular Energy Homeostasis

The principal and most studied function of Ap5A is the potent and specific inhibition of adenylate kinase (AK).[4] AK is a ubiquitous enzyme crucial for maintaining cellular energy balance by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[4] By inhibiting AK, Ap5A can significantly alter the cellular energy charge and influence pathways sensitive to the AMP:ATP ratio, such as the AMP-activated protein kinase (AMPK) pathway.[4] This inhibition is highly specific, allowing Ap5A to be used as a tool to dissect the contribution of AK in various energy-transducing systems.[5]

Cardiovascular System Modulation

Ap5A is a significant modulator of cardiovascular function, acting on vascular tone, platelet aggregation, and cardiac muscle contractility.

-

Vascular Tone: Ap5A has been identified as a potent vasopressor.[6] It elicits vasoconstriction in renal and other vascular beds by acting on P2X receptors, particularly the P2X1 subtype.[6] In patients with essential hypertension, concentrations of Ap5A in platelets are significantly elevated, suggesting a potential contribution to increased peripheral vascular resistance.[7]

-

Cardiac Function: In the heart, Ap5A modulates the activity of key ion channels. It is a potent activator of the cardiac ryanodine receptor (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum during excitation-contraction coupling.[8] Furthermore, Ap5A inhibits the cardiac ATP-sensitive potassium (KATP) channel, which is involved in the cellular response to metabolic stress like ischemia.[3]

Nervous System Activity

Ap5A is stored in and released from synaptic terminals, where it acts as a neurotransmitter or neuromodulator.[8] It exerts its effects by binding to several P2 purinergic receptors, including P2X and P2Y subtypes, which are widely expressed in the central and peripheral nervous systems.[8] Activation of these receptors can lead to cation influx, depolarization, and modulation of synaptic transmission.[8]

Key Signaling Pathways

Ap5A exerts its physiological effects by activating distinct signaling cascades upon binding to specific cell surface receptors or intracellular targets.

P2Y Receptor Signaling

Ap5A can activate certain G-protein coupled P2Y receptors, such as the P2Y1 receptor. This initiates a well-defined signaling cascade leading to an increase in intracellular calcium.[1][9]

Upon binding of Ap5A to the P2Y1 receptor, the associated Gq protein is activated.[1] This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses to the endoplasmic reticulum, binds to its receptor, and triggers the release of stored calcium into the cytoplasm.[10] The concurrent activation of Protein Kinase C (PKC) by DAG and the rise in intracellular calcium lead to various downstream cellular responses.[9]

P2X Receptor Signaling

Ap5A can also directly gate P2X ligand-gated ion channels.[6] This interaction leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the activation of calcium-dependent processes.[11]

References

- 1. P2Y1 receptor inhibits GABA transport through a calcium signalling-dependent mechanism in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structural basis for seryl-adenylate and Ap4A synthesis by seryl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis of diadenosine polyphosphates by nucleotide pyrophosphatases/phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass spectrometric determination of association constants of adenylate kinase with two noncovalent inhibitors. [sonar.ch]

- 5. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel assay for determination of diadenosine polyphosphates in human platelets: studies in normotensive subjects and in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular and functional characterization of adenylate kinase 2 gene from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Principles and properties of ion flow in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

Diadenosine Pentaphosphate (Ap5A): A Comprehensive Technical Guide on its Role as a Neurotransmitter and Neuromodulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A) is an endogenous purine dinucleotide composed of two adenosine molecules linked by a chain of five phosphate groups. Initially recognized for its role in intracellular signaling and cellular stress responses, a growing body of evidence has established Ap5A as a significant extracellular signaling molecule within the nervous system.[1][2] Stored in and released from neuronal and chromaffin cells, Ap5A exerts its effects by interacting with a variety of purinergic receptors, thereby functioning as both a neurotransmitter and a neuromodulator.[1] This technical guide provides an in-depth exploration of the multifaceted roles of Ap5A in neurotransmission and neuromodulation, its signaling pathways, metabolism, and the experimental methodologies used to study its function.

Diadenosine Pentaphosphate as a Neurotransmitter

The classification of a substance as a neurotransmitter is contingent on several criteria, including its presence in presynaptic terminals, its release upon neuronal depolarization in a calcium-dependent manner, and its ability to elicit a postsynaptic response.[3][4] Ap5A fulfills these criteria, supporting its role as a bona fide neurotransmitter.

Presynaptic Localization and Release

Studies have demonstrated the presence of Ap5A within synaptic terminals of the rat brain.[5] Specifically, the concentration of Ap5A in synaptosomes from the middle brain has been quantified, indicating its storage at the site of neurotransmitter release.[5] Furthermore, depolarization of these synaptosomes using agents like 4-aminopyridine and veratridine triggers the Ca2+-dependent release of Ap5A, a hallmark of exocytotic neurotransmitter release.[5]

Postsynaptic Actions

Upon its release into the synaptic cleft, Ap5A can directly activate postsynaptic receptors to elicit a rapid response. It is a potent agonist at certain subtypes of P2X receptors, which are ligand-gated ion channels.[5][6] Activation of these channels leads to cation influx and depolarization of the postsynaptic membrane, thereby propagating the neuronal signal.[7] For instance, Ap5A has been shown to be more potent than ATP at P2X receptors in the isolated rat vagus nerve, suggesting its significance as a naturally occurring agonist at these sites.[5]

Diadenosine Pentaphosphate as a Neuromodulator

In addition to its direct neurotransmitter-like actions, Ap5A also functions as a neuromodulator, altering the release of other neurotransmitters and modifying the excitability of neurons over a longer timescale.[8][9] This modulatory role is primarily mediated through its interaction with G protein-coupled P2Y receptors and by influencing other signaling pathways.

Modulation of Neurotransmitter Release

Ap5A can act on presynaptic P2Y receptors to modulate the release of classical neurotransmitters. Depending on the receptor subtype and the specific neuronal circuit, this can result in either an enhancement or inhibition of transmitter release. For example, in isolated guinea-pig atria, diadenosine polyphosphates, including Ap5A, have been shown to inhibit sensory-motor neurotransmission by activating prejunctional A1 adenosine receptors, which can be a downstream effect of Ap5A metabolism or a direct interaction with certain P2Y receptor subtypes that couple to similar signaling pathways.[8]

Modulation of Neuronal Excitability

Ap5A can influence the intrinsic excitability of neurons, making them more or less likely to fire an action potential in response to a given stimulus.[10] This can occur through the activation of P2Y receptors, which are linked to various intracellular signaling cascades that can modulate the activity of ion channels.[11] For instance, activation of certain P2Y receptors can lead to the modulation of potassium and calcium channels, thereby altering the resting membrane potential and the threshold for action potential generation.

Signaling Pathways of Diadenosine Pentaphosphate

Ap5A exerts its diverse physiological effects by activating several distinct signaling pathways, primarily through P2X and P2Y purinergic receptors, as well as intracellular ryanodine receptors.

P2X Receptor-Mediated Signaling

P2X receptors are ionotropic receptors that, upon binding Ap5A, open a non-selective cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+.[12] The resulting depolarization of the cell membrane constitutes a rapid excitatory signal. The influx of Ca2+ can also act as a second messenger, triggering a variety of downstream signaling cascades, including the activation of Ca2+-dependent enzymes and transcription factors.[12]

P2Y Receptor-Mediated Signaling

P2Y receptors are a family of G protein-coupled receptors (GPCRs).[13] Ap5A can activate certain P2Y receptor subtypes, leading to the activation of downstream effector enzymes such as phospholipase C (PLC) and adenylyl cyclase (AC).[11]

-

Phospholipase C (PLC) Pathway: Activation of Gq-coupled P2Y receptors by Ap5A stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[14][15]

-

Adenylyl Cyclase (AC) Pathway: Ap5A can also interact with Gs or Gi-coupled P2Y receptors, leading to the stimulation or inhibition of adenylyl cyclase, respectively.[16] This results in an increase or decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn activates or inhibits protein kinase A (PKA).[16][17]

Ryanodine Receptor Modulation

Ap5A can also act on intracellular ryanodine receptors (RyRs), which are calcium release channels located on the endoplasmic reticulum.[16] Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), revealing a novel high-affinity binding site for adenine nucleotides.[16] This interaction leads to the release of Ca2+ from intracellular stores, a process known as calcium-induced calcium release (CICR).[9]

Metabolism of Diadenosine Pentaphosphate

The signaling actions of Ap5A are terminated by its enzymatic degradation in the extracellular space. This process is primarily carried out by a family of enzymes known as ectonucleotidases. These enzymes hydrolyze the phosphodiester bonds of Ap5A, leading to the formation of smaller, less active molecules such as ATP, ADP, and adenosine. The specific ectonucleotidases involved and their cleavage patterns can vary depending on the cell type and tissue.

Data Presentation

Table 1: Quantitative Data for Diadenosine Pentaphosphate (Ap5A) in the Nervous System

| Parameter | Value | Organism/Tissue | Reference |

| Concentration | |||

| Synaptosomal Content | 159 ± 22 pmol/mg protein | Rat middle brain | [5] |

| Release | |||

| 4-Aminopyridine-evoked Release | 11.6 ± 2.4 pmol/mg protein | Rat middle brain synaptosomes | [5] |

| Veratridine-evoked Release | 16.6 ± 2.8 pmol/mg protein | Rat middle brain synaptosomes | [5] |

| Receptor Affinity/Potency | |||

| P2X Receptors (TNP-ATP sensitive) | More potent than ATP | Rat vagus nerve | [5] |

| Ryanodine Receptor 2 (RyR2) | EC50 = 140 µmol·L⁻¹ | Sheep cardiac muscle | |

| A1 Adenosine Receptor (indirect) | IC50 (inhibition of EFS) ≈ 1-10 µM | Guinea-pig atria | [8] |

| Enzyme Kinetics | |||

| Adenosine Kinase Inhibition (Ki) | 2 µM | Bovine adrenal medulla | [18] |

| Cytosolic Degrading Enzyme (Km) | 13 ± 1 µM | Bovine adrenal medulla | [18] |

Experimental Protocols

Measurement of Ap5A by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of Ap5A in brain tissue.

a. Tissue Preparation:

-

Rapidly dissect brain tissue in the cold and immediately freeze on dry ice.[19]

-

Homogenize the frozen tissue in approximately 10 volumes of cold 0.1 M perchloric acid.[19]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[19]

-

Collect the supernatant and neutralize it with a potassium carbonate solution.[19]

-

Centrifuge again to precipitate the potassium perchlorate and collect the supernatant for HPLC analysis.[19]

b. HPLC Analysis:

-

Use a C18 reverse-phase column.[15]

-

Employ an isocratic mobile phase, for example, a mixture of water, methanol, and acetonitrile.[15]

-

Detect the purine nucleotides using a UV-photodiode array detector at a wavelength of 254 nm.[15]

-

Quantify Ap5A by comparing the peak area to that of a known standard.

Patch-Clamp Electrophysiology to Study Ap5A Effects

This protocol outlines the whole-cell patch-clamp technique to record the electrophysiological effects of Ap5A on neurons.[20][21]

a. Slice Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[22]

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before transferring to the recording chamber.[22]

b. Recording:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[22]

-

Under visual guidance, approach a target neuron with the patch pipette and form a giga-ohm seal.[22]

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record baseline currents.

-

Perfuse the slice with aCSF containing the desired concentration of Ap5A and record the changes in membrane current.

-

In current-clamp mode, assess the effect of Ap5A on the resting membrane potential and action potential firing properties.

Radioligand Binding Assay for Ap5A Receptors

This protocol describes a competitive radioligand binding assay to characterize the interaction of Ap5A with its receptors.[2]

a. Membrane Preparation:

-

Homogenize brain tissue or cultured cells expressing the receptor of interest in a cold lysis buffer.[2]

-

Centrifuge the homogenate to pellet the membranes.[2]

-

Wash and resuspend the membrane pellet in the assay buffer.[2]

b. Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., a radiolabeled P2 receptor antagonist) and varying concentrations of unlabeled Ap5A.

-

After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.[2]

-

Determine the IC50 value of Ap5A and calculate its binding affinity (Ki).

Enzymatic Assay for Ap5A Metabolism

This protocol outlines a method to measure the activity of ectonucleotidases that metabolize Ap5A.

a. Enzyme Source:

-

Use cultured cells known to express ectonucleotidases or purified enzyme preparations.

b. Assay Procedure:

-

Incubate the enzyme source with a known concentration of Ap5A in a suitable buffer at 37°C for a defined period.

-

Stop the reaction by adding a denaturing agent (e.g., perchloric acid).

-

Analyze the reaction mixture by HPLC to quantify the decrease in Ap5A and the appearance of its breakdown products (e.g., ATP, ADP, AMP).

-

Calculate the rate of Ap5A hydrolysis to determine the enzyme activity.

Conclusion

Diadenosine pentaphosphate has emerged as a critical signaling molecule in the nervous system, with well-defined roles as both a neurotransmitter and a neuromodulator. Its ability to interact with a range of purinergic receptors and modulate intracellular calcium levels underscores its importance in regulating neuronal communication and excitability. The continued investigation into the intricate signaling pathways and physiological functions of Ap5A holds significant promise for the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for researchers to further unravel the complexities of Ap5A signaling and its implications for brain function and disease.

References

- 1. Receptor-Ligand Binding Assays [labome.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Nervous system - Neurotransmitters, Neuromodulators | Britannica [britannica.com]

- 4. ezinjections.com [ezinjections.com]

- 5. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neuroscience - Differences between neurotransmitters and neuromodulators - Biology Stack Exchange [biology.stackexchange.com]

- 7. Acetaminophen modifies hippocampal synaptic plasticity via a presynaptic 5-HT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha5GABAA receptors regulate the intrinsic excitability of mouse hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General introduction of neuotransmitters, difference from neuromodulators | PPTX [slideshare.net]

- 10. promegaconnections.com [promegaconnections.com]

- 11. youtube.com [youtube.com]

- 12. Insulin, PKC signaling pathways and synaptic remodeling during memory storage and neuronal repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Regulation of adenylyl cyclase 5 in striatal neurons confers the ability to detect coincident neuromodulatory signals | PLOS Computational Biology [journals.plos.org]

- 16. Regulation of the firing activity by PKA‐PKC‐Src family kinases in cultured neurons of hypothalamic arcuate nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 18. New Insights Into Interactions of Presynaptic Calcium Channel Subtypes and SNARE Proteins in Neurotransmitter Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. Regulation of adenylyl cyclase 5 in striatal neurons confers the ability to detect coincident neuromodulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Diadenosine Pentaphosphate in Cardiovascular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A), a member of the dinucleotide polyphosphate family, has emerged as a significant signaling molecule within the cardiovascular system. Comprising two adenosine molecules linked by a five-phosphate chain, Ap5A is stored in and released from various cells, including platelets and chromaffin cells, particularly under conditions of cellular stress. Its multifaceted involvement in cardiovascular regulation, encompassing direct effects on cardiac and vascular smooth muscle, presents a compelling area of investigation for understanding cardiovascular physiology and developing novel therapeutic strategies.

This technical guide provides an in-depth overview of the current understanding of Ap5A's role in cardiovascular regulation. It is designed to be a comprehensive resource, offering quantitative data from key experimental findings, detailed methodologies for reproducing these experiments, and visual representations of the underlying signaling pathways.

Data Presentation: Quantitative Effects of Ap5A

The following tables summarize the key quantitative data from experimental studies on the effects of Diadenosine pentaphosphate on various cardiovascular parameters.

Table 1: Effects of Ap5A on Vascular Tone

| Preparation | Agonist/Condition | Ap5A Concentration (μM) | Measured Effect | Magnitude of Effect (mean ± SEM) |

| Isolated Rat Renal Resistance Vessels | Basal Tone | 10 | Increase in contractile force | 2.14 ± 0.40 mN |

| Isolated Rat Aortic Strips | Basal Tone | 10 | Increase in contractile force | 2.70 ± 0.30 mN |

| Cultured Rat Vascular Smooth Muscle Cells | Basal [Ca2+]i | 10 | Peak increase in cytosolic free calcium ([Ca2+]i) | 247 ± 25 nmol/L |

| Porcine Aortic Smooth Muscle Cells | Basal Tone | >0.1 | Hyperpolarization of membrane voltage | Not specified |

| Rat Mesenteric Resistance Artery | Basal Tone | 1-100 | Transient vasoconstriction | Not specified |

| Rat Mesenteric Resistance Artery | Phenylephrine-precontracted | 1-100 | Marked vasorelaxation | Not specified |

| Rat Superior Epigastric Artery | Basal Tone | 1-100 | Stable vasoconstriction | Not specified |

Table 2: Effects of Ap5A on Cardiac Ion Channels

| Channel Type | Preparation | Ap5A Concentration | Measured Effect | Magnitude of Effect (mean ± SEM) |

| Cardiac ATP-sensitive K+ (KATP) Channel | Inside-out patches (guinea-pig ventricular cells) | 50 µM | Inhibition of channel activity (NPo) | Decrease from 4.16 ± 0.50 to 0.85 ± 0.30 |

| Cardiac ATP-sensitive K+ (KATP) Channel | Inside-out patches (guinea-pig ventricular cells) | Increasing | Concentration-dependent inhibition | Half-maximal effective concentration (IC50) of 16 µM |

| Cardiac Ryanodine Receptor (RyR2) | Planar lipid bilayer (sheep cardiac) | 100 pmol/L - 10 µmol/L | Increase in open probability (Po) | Plateau of approximately 0.2 |

| Cardiac Ryanodine Receptor (RyR2) | Planar lipid bilayer (sheep cardiac) | >10 µmol/L | Increase in open probability (Po) | Values approaching 1 |

| Cardiac Ryanodine Receptor (RyR2) | Planar lipid bilayer (sheep cardiac) | - | EC50 for channel opening | 140 µmol/L |

Table 3: Effects of Ap5A on Cardiac Contractility and Electrophysiology

| Preparation | Ap5A Concentration | Measured Effect | Magnitude of Effect (mean ± SEM) |

| Guinea Pig Papillary Muscles | 50 µM | Increase in contractile force | 22 ± 3% increase |

| Guinea Pig Papillary Muscles | 50 µM | Prolongation of action potential duration (APD90) | 7 ± 2% increase |

| Isolated Langendorff-perfused Rat Hearts | Not specified | Reduction in contractility | Significant reduction |

| Rat Right Ventricular Wall Myocardium | Not specified | Reduction of action potential duration | Significant reduction |

| Guinea Pig Right Atrium | 100 µM | Shortening of action potential duration (APD50) | 33.2 ± 6.6% of control |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Vascular Reactivity using Wire Myography

Objective: To measure the contractile or relaxant effects of Ap5A on isolated small resistance arteries.

Materials:

-

Isolated resistance arteries (e.g., rat mesenteric or renal resistance arteries)

-

Wire myograph system (e.g., DMT or equivalent)

-

Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, glucose 5.5.

-

High Potassium Solution (KPSS) for viability testing (similar to PSS but with equimolar substitution of NaCl with KCl)

-

Ap5A stock solution

-

Phenylephrine (for pre-contraction in relaxation studies)

-

Dissection microscope, micro-dissection tools (forceps, scissors)

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Vessel Isolation: Euthanize the animal according to approved protocols. Isolate the desired tissue (e.g., mesentery) and place it in ice-cold PSS. Under a dissection microscope, carefully dissect a segment of a resistance artery (1-2 mm in length).

-

Mounting: Mount the vessel segment on two small stainless-steel wires in the jaws of the wire myograph chamber.

-

Equilibration: Fill the chamber with PSS, maintain the temperature at 37°C, and continuously bubble with carbogen gas. Allow the vessel to equilibrate for at least 30 minutes.

-

Normalization: Perform a normalization procedure to determine the optimal resting tension for the vessel. This typically involves stepwise stretching of the vessel and measuring the corresponding force.

-

Viability and Endothelium Integrity Check:

-

Contract the vessel with KPSS to confirm its viability.

-

Wash the vessel with PSS and, if studying endothelium-dependent effects, pre-contract with an agonist like phenylephrine and then test for relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

-

-

Experimental Protocol:

-

For contraction studies: After establishing a stable baseline, add cumulative concentrations of Ap5A to the bath and record the increase in tension.

-

For relaxation studies: Pre-contract the vessel with an agonist (e.g., phenylephrine) to a submaximal level. Once a stable plateau is reached, add cumulative concentrations of Ap5A to the bath and record the decrease in tension.

-

-

Data Analysis: Express the contractile responses as the change in force (mN) or as a percentage of the response to KPSS. Express relaxation responses as a percentage of the pre-contraction induced by the agonist.

Measurement of Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells (VSMCs)

Objective: To measure changes in intracellular calcium concentration in cultured VSMCs in response to Ap5A.

Materials:

-

Cultured vascular smooth muscle cells (e.g., from rat aorta)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Ap5A stock solution

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

-

Ionomycin and EGTA for calibration

Procedure:

-

Cell Culture: Culture VSMCs in appropriate media until they reach 80-90% confluency in 96-well black-walled plates or on glass coverslips.

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate the cells in HBSS for another 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

-

Measurement:

-

Place the plate or coverslip in the fluorescence reader or on the microscope stage.

-

Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add Ap5A at the desired concentration and continue to record the fluorescence ratio over time.

-

-

Calibration (optional but recommended for absolute [Ca2+]i quantification):

-

At the end of the experiment, add ionomycin (a calcium ionophore) to determine the maximum fluorescence ratio (Rmax) in the presence of saturating extracellular calcium.

-

Subsequently, add EGTA (a calcium chelator) to determine the minimum fluorescence ratio (Rmin).

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. Convert the fluorescence ratios to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.

Single-Channel Recording of Cardiac Ryanodine Receptors (RyR2) in a Planar Lipid Bilayer

Objective: To study the effect of Ap5A on the gating properties of single cardiac RyR2 channels.

Materials:

-

Isolated cardiac sarcoplasmic reticulum (SR) vesicles containing RyR2

-

Planar lipid bilayer apparatus (cup and chamber)

-

Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine) in n-decane

-

Cis and Trans chamber solutions (e.g., Cis (cytosolic side): 250 mM HEPES, 125 mM Tris, 50 µM CaCl2, 1 mM EGTA; Trans (luminal side): 250 mM HEPES, 50 mM Tris, 1 mM CaCl2)

-

Ap5A stock solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Bilayer Formation:

-

"Paint" the phospholipid solution across a small aperture (100-250 µm) in the partition separating the cis and trans chambers of the bilayer apparatus.

-

Monitor the capacitance of the membrane until a stable bilayer is formed (indicated by a capacitance of ~0.7-1.0 µF/cm²).

-

-

Vesicle Fusion: Add a small aliquot of SR vesicles to the cis chamber. Induce fusion of the vesicles with the bilayer by adding a hyperosmotic salt solution (e.g., KCl) to the cis chamber. Successful incorporation of a channel is indicated by the appearance of stepwise current fluctuations.

-

Single-Channel Recording:

-

Once a single channel is incorporated, perfuse the cis chamber to remove the vesicles and establish the desired experimental conditions (e.g., specific [Ca2+], [ATP]).

-

Apply a holding potential (e.g., +40 mV) and record the baseline channel activity.

-

-

Ap5A Application: Perfuse the cis chamber with a solution containing the desired concentration of Ap5A and record the changes in channel gating (open probability, open and closed times).

-

Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time before and after the application of Ap5A.

Inside-Out Patch-Clamp Recording of Cardiac K(ATP) Channels

Objective: To investigate the direct effect of intracellularly applied Ap5A on the activity of cardiac K(ATP) channels.

Materials:

-

Isolated guinea-pig ventricular myocytes

-

Patch-clamp setup (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

-

Pipette (extracellular) solution (in mM): KCl 140, MgCl2 1, CaCl2 1, HEPES 10 (pH 7.4 with KOH)

-

Bath (intracellular) solution (in mM): KCl 140, MgCl2 1, EGTA 10, HEPES 10 (pH 7.2 with KOH)

-

Ap5A stock solution

Procedure:

-

Cell Preparation: Isolate ventricular myocytes from a guinea pig heart using enzymatic digestion.

-

Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Inside-Out Patch Excision: After forming a giga-seal, pull the pipette away from the cell to excise the patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).

-

Channel Activity Recording:

-

Set the holding potential (e.g., -60 mV).

-

Initially, the K(ATP) channels will be inhibited by the endogenous ATP from the cell. After patch excision and washout of ATP, channel activity should increase.

-

-

Ap5A Application: Perfuse the bath with the intracellular solution containing the desired concentration of Ap5A and record the changes in channel activity.

-

Data Analysis: Measure the channel activity (NPo, where N is the number of channels in the patch and Po is the open probability) before and after the application of Ap5A.

Signaling Pathways

The cardiovascular effects of Diadenosine pentaphosphate are primarily mediated through its interaction with purinergic receptors, specifically the P1 (adenosine) and P2 (nucleotide) receptor families. The downstream signaling cascades vary depending on the receptor subtype and the cell type involved.

Ap5A Signaling in Vascular Smooth Muscle Cells

In vascular smooth muscle, Ap5A can elicit both vasoconstriction and vasodilation, depending on the specific vascular bed and the prevailing tone. These dual effects are mediated by different P2 receptor subtypes.

-

Vasoconstriction: This is often mediated by P2X receptors, which are ligand-gated ion channels. Binding of Ap5A to P2X receptors leads to an influx of cations, including Ca2+, causing membrane depolarization and activation of voltage-gated Ca2+ channels. The subsequent increase in intracellular Ca2+ activates the contractile machinery.

-

Vasodilation: In pre-contracted vessels, Ap5A can induce relaxation, which is often mediated by P2Y receptors, a family of G protein-coupled receptors. Activation of certain P2Y subtypes can lead to the production of relaxing factors from the endothelium, such as nitric oxide (NO) and prostacyclin. In some cases, direct activation of P2Y receptors on smooth muscle cells can lead to hyperpolarization and relaxation.

Figure 1: Simplified signaling pathways of Ap5A in vascular smooth muscle.

Ap5A Signaling in Cardiomyocytes

In cardiomyocytes, Ap5A exerts complex effects on contractility and electrophysiology, primarily through the modulation of ion channels and interaction with purinergic receptors.

-

Positive Inotropic Effect: Ap5A can increase cardiac contractility. This effect may be mediated by the activation of specific dinucleotide receptors, leading to an increase in intracellular Ca2+ and enhanced myofilament sensitivity. One key target is the ryanodine receptor (RyR2), where Ap5A can directly increase its open probability, leading to enhanced Ca2+ release from the sarcoplasmic reticulum.

-

Modulation of K(ATP) Channels: Ap5A is a potent inhibitor of cardiac ATP-sensitive K+ (KATP) channels.[1] Under normal physiological conditions, this inhibition helps to maintain a low open probability of these channels.[1] During ischemia, when intracellular ATP levels fall, the inhibitory effect of Ap5A is reduced, allowing KATP channels to open, which is a protective mechanism.[1]

-

Electrophysiological Effects: The effects of Ap5A on the action potential duration are variable and appear to be species-dependent, with reports of both prolongation and shortening. These effects are likely mediated by the interplay between its actions on different ion channels and purinergic receptors.

Figure 2: Key signaling actions of Ap5A in cardiomyocytes.

Conclusion

Diadenosine pentaphosphate is a potent and versatile signaling molecule in the cardiovascular system, with the ability to modulate vascular tone, cardiac contractility, and electrophysiology. Its actions are complex, involving a variety of purinergic receptors and downstream signaling pathways that can lead to opposing physiological effects depending on the context. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the intricate roles of Ap5A. A deeper understanding of these mechanisms is crucial for elucidating its physiological and pathophysiological significance and for exploring the potential of targeting Ap5A signaling pathways for the development of novel cardiovascular therapeutics. The visualization of its signaling cascades through the provided diagrams offers a framework for conceptualizing its multifaceted interactions within the cardiovascular milieu. Further investigation is warranted to fully unravel the therapeutic potential of modulating Ap5A's activity in cardiovascular diseases.

References

The Intricate Dance of Diadenosine Pentaphosphate with Purinergic Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Diadenosine pentaphosphate (Ap5A) on purinergic receptors. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the binding affinities, signaling pathways, and experimental methodologies used to characterize the interaction of Ap5A with this critical receptor family.

Introduction to Diadenosine Pentaphosphate and Purinergic Signaling

Diadenosine pentaphosphate (Ap5A) is a member of the diadenosine polyphosphate family, which are endogenous signaling molecules found in various tissues. These molecules are stored and co-released with other neurotransmitters, such as ATP, from nerve terminals and secretory vesicles.[1] Purinergic signaling, a form of extracellular communication, is mediated by purine nucleotides and nucleosides like adenosine and ATP, which act on purinergic receptors.[2][3] These receptors are broadly classified into two families: P1 receptors, which are G protein-coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. The P2 receptor family is further subdivided into two main classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are GPCRs.[2][4] Ap5A has been identified as a significant ligand for P2 receptors, exhibiting a complex pharmacological profile that includes both agonistic and potentially antagonistic activities at various receptor subtypes.

Quantitative Analysis of Ap5A Interaction with Purinergic Receptors

The interaction of Ap5A with purinergic receptors has been quantified in various studies, revealing its potency and selectivity. The following tables summarize the available quantitative data for Ap5A's activity at different purinergic receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Cell/Tissue Type | Potency (EC50/IC50/Ki) | Reference |

| P2Y1 | Ap5A | Functional Assay | Not Specified | EC50 = 0.32 µM | [5] |

| Receptor Subtype | Ligand | Assay Type | Cell/Tissue Type | Rank Order of Potency | Reference |

| P2X (in rat vagus nerve) | Various Agonists | Excitability Assay | Isolated Rat Vagus Nerve | α,β-meATP > Ap5A >> Ap4A = ATP | [6] |

| P2Y-like (displacement of [3H]Ap4A) | Diadenosine Polyphosphates | Radioligand Binding | Rat Liver Cell Membranes | Ap4A ≥ Ap5A > Ap6A > Ap3A > Ap2A | [7] |

Mechanism of Action and Signaling Pathways

Ap5A elicits its physiological effects by activating distinct signaling cascades upon binding to specific P2X and P2Y receptor subtypes.

P2Y Receptor-Mediated Signaling

Ap5A is a potent agonist at the P2Y1 receptor, which is a Gq/11-coupled GPCR.[5][8] Activation of the P2Y1 receptor by Ap5A initiates a well-defined signaling pathway:

-

G Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[7][9]

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[9]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9]

-

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[2]

P2X Receptor-Mediated Signaling

Ap5A also acts as an agonist at certain P2X receptors, which are ligand-gated ion channels.[6][10] The activation of P2X receptors, such as P2X1, by Ap5A leads to a rapid influx of cations.[10][11]

-

Channel Opening: The binding of Ap5A to the extracellular domain of the P2X receptor induces a conformational change that opens the central ion channel pore.[11][12]

-

Cation Influx: The open channel is permeable to small cations, primarily sodium (Na+) and calcium (Ca2+).[5][10] This results in an influx of these ions down their electrochemical gradients.

-

Membrane Depolarization: The influx of positively charged ions leads to depolarization of the cell membrane.[10]

-

Cellular Response: The increase in intracellular Ca2+ concentration and membrane depolarization trigger various downstream cellular responses, such as smooth muscle contraction and neurotransmitter release.[11]

Detailed Experimental Protocols

The characterization of Ap5A's action on purinergic receptors relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of Ap5A for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for P2Y1 Receptor

-

Membrane Preparation:

-

Culture cells expressing the P2Y1 receptor (e.g., Sf9 insect cells or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[13]

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a P2Y1-selective radioligand (e.g., [32P]MRS2500) to each well.[14]

-

Add increasing concentrations of unlabeled Ap5A to compete with the radioligand.

-

Add a known P2Y1 antagonist (e.g., MRS2500) at a high concentration to determine non-specific binding.[14][15]

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Ap5A concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors by Ap5A.

Protocol: Fluo-4 Calcium Mobilization Assay in CHO Cells

-

Cell Preparation:

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium and wash the cells with the salt solution.

-

Add the Fluo-4 AM loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.[17][18]

-

-

Calcium Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

Add varying concentrations of Ap5A to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[16]

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response (ΔF/F0) and plot it against the logarithm of the Ap5A concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through P2X receptor channels upon activation by Ap5A.

Protocol: Whole-Cell Voltage-Clamp Recording of P2X1 Receptors

-

Cell Preparation:

-

Pipette Preparation and Sealing:

-

Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution.[20]

-

Approach a target cell with the micropipette and apply slight positive pressure.

-

Upon contacting the cell, release the pressure and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.[21]

-

-

Whole-Cell Configuration:

-

Voltage-Clamp Recording:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

-

Rapidly apply Ap5A to the cell using a perfusion system.

-

Record the resulting inward current, which represents the flow of cations through the activated P2X1 receptor channels.[22]

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current at different concentrations of Ap5A.

-

Plot the normalized current amplitude against the logarithm of the Ap5A concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

Diadenosine pentaphosphate is a multifaceted signaling molecule that exerts significant effects on the purinergic system. Its potent agonism at P2Y1 receptors, leading to Gq-mediated calcium mobilization, and its activation of P2X receptor ion channels highlight its importance in cellular communication. The experimental protocols detailed herein provide a robust framework for the continued investigation of Ap5A and other purinergic ligands, which is crucial for advancing our understanding of purinergic signaling in health and disease and for the development of novel therapeutics targeting this system.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. benchchem.com [benchchem.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. axolbio.com [axolbio.com]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]

The Intracellular Life of Diadenosine Pentaphosphate (Ap5A): A Technical Guide to its Biosynthesis, Metabolism, and Signaling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, has emerged from relative obscurity to be recognized as a significant intracellular and extracellular signaling molecule in mammalian cells. Comprising two adenosine moieties linked by a chain of five phosphate groups, Ap5A is increasingly implicated in a variety of physiological and pathological processes, particularly in the cellular response to stress. Its dynamic regulation and interactions with key cellular proteins make it a molecule of considerable interest for understanding cellular signaling and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of Ap5A biosynthesis, metabolism, and its role in cellular signaling pathways, with a focus on quantitative data and detailed experimental methodologies.

Biosynthesis of Diadenosine Pentaphosphate

The precise enzymatic machinery responsible for the synthesis of Ap5A in mammalian cells remains an active area of investigation. However, the primary candidates for its production are the aminoacyl-tRNA synthetases (aaRSs), a family of enzymes essential for protein synthesis.

Under normal physiological conditions, aaRSs catalyze the charging of tRNAs with their cognate amino acids in a two-step reaction. The first step involves the activation of an amino acid with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate. It is hypothesized that under conditions of cellular stress, this highly reactive intermediate can be intercepted by a nucleophilic attack from a second nucleotide, such as ADP, to generate Ap5A.

While this mechanism is well-established for the synthesis of diadenosine tetraphosphate (Ap4A), where the second nucleotide is ATP, the specific aaRSs and the precise conditions that favor the utilization of ADP to produce Ap5A are not yet fully elucidated. Lysyl-tRNA synthetase (LysRS) is a prominent candidate due to its known role in the synthesis of other dinucleoside polyphosphates.

dot

Metabolism and Degradation of Diadenosine Pentaphosphate

The intracellular concentration of Ap5A is tightly regulated through enzymatic degradation. The key enzymes responsible for the hydrolysis of dinucleoside polyphosphates belong to the Nudix (Nucleoside diphosphate linked moiety X) hydrolase superfamily.

In humans, NUDT2, also known as Ap4A hydrolase, is a prominent member of this family. While its primary substrate is diadenosine tetraphosphate (Ap4A), studies have suggested that NUDT2 also possesses hydrolytic activity towards Ap5A and diadenosine hexaphosphate (Ap6A). NUDT2 asymmetrically cleaves the polyphosphate chain, yielding AMP and ATP.

Other enzymes, such as ecto-nucleotide pyrophosphatases/phosphodiesterases (E-NPPs), may be involved in the degradation of extracellular Ap5A. The precise kinetic parameters of these enzymes for Ap5A are crucial for understanding the regulation of its signaling functions.

dot

Quantitative Data on Diadenosine Pentaphosphate

The concentration of Ap5A in mammalian cells is generally low under basal conditions but can increase significantly in response to cellular stress. The following table summarizes available quantitative data for Ap5A.

| Parameter | Value | Cell/Tissue Type | Condition | Reference |

| Concentration | ||||

| 0.1 ± 0.05 µmol/g tissue | Bovine Adrenal Medulla | Basal | [1] | |

| 32 nmol/mg protein (~6 mM) | Bovine Chromaffin Granules | Basal | [1][2] | |

| 100.2 ± 81.1 nM | Human Platelets | Basal | ||

| Enzyme Kinetics | ||||

| Km for cytosolic degradation | 13 ± 1 µM | Bovine Adrenal Medulla | In vitro | [1][2] |

| Inhibitory/Activatory Constants | ||||

| Ki for Adenosine Kinase | 2 µM | Bovine Adrenal Medulla | In vitro | [1][2] |

| EC50 for RyR2 Activation | 140 µM | Sheep Cardiac Ryanodine Receptors | In vitro | [3] |

Signaling Pathways of Diadenosine Pentaphosphate

Ap5A exerts its signaling effects through interactions with a variety of intracellular and extracellular targets.

Intracellular Signaling

-

Inhibition of Adenylate Kinase (AK): Ap5A is a potent and specific inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis by catalyzing the reaction 2 ADP ↔ ATP + AMP. By inhibiting AK, Ap5A can significantly alter the cellular energy charge and nucleotide balance.

-

Activation of Ryanodine Receptors (RyR): Ap5A has been shown to be a potent activator of cardiac ryanodine receptors (RyR2), large-conductance calcium channels located on the sarcoplasmic reticulum. Activation of RyR2 by Ap5A leads to the release of calcium from intracellular stores, a critical step in excitation-contraction coupling in the heart and other cellular processes.

-

Modulation of ATP-Sensitive Potassium (KATP) Channels: In the heart, Ap5A is involved in the response to metabolic stress, such as ischemia. It has been shown to modulate the activity of ATP-sensitive potassium channels, linking the metabolic state of the cell to its electrical activity.

Extracellular Signaling

When released from cells, for example from platelets and chromaffin cells, Ap5A can act on purinergic receptors, a family of receptors that bind extracellular nucleotides.

-

P2X and P2Y Receptors: Ap5A can interact with both P2X (ligand-gated ion channels) and P2Y (G protein-coupled) receptors. These interactions can lead to a variety of cellular responses, including changes in ion flux and intracellular second messenger levels, depending on the specific receptor subtype and cell type. The precise downstream effects of Ap5A on these receptors are still being actively investigated.

dot

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis and metabolism of Ap5A.

Quantification of Ap5A in Mammalian Cells by HPLC

This protocol describes the extraction and quantification of Ap5A from cultured mammalian cells using High-Performance Liquid Chromatography.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

0.4 M Perchloric acid (PCA), ice-cold

-

1.5 M K2CO3, ice-cold

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 100 mM KH2PO4, 10 mM tetrabutylammonium bromide, pH 6.0

-

Mobile Phase B: 30% Acetonitrile in Mobile Phase A

-

Ap5A standard

Procedure:

-

Cell Harvesting and Extraction:

-

Wash cultured cells (e.g., in a 10 cm dish) twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.4 M PCA to the dish and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize by adding 1.5 M K2CO3 dropwise while vortexing until the pH is between 6.0 and 7.0.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate.

-

The resulting supernatant contains the nucleotide extract.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 20-100 µL of the nucleotide extract.

-

Elute with a linear gradient to 100% Mobile Phase B over 30 minutes.

-

Monitor the absorbance at 259 nm.

-

Identify the Ap5A peak by comparing the retention time with that of the Ap5A standard.

-

Quantify the amount of Ap5A by integrating the peak area and comparing it to a standard curve generated with known concentrations of Ap5A.

-

dot

Adenylate Kinase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of adenylate kinase by Ap5A. The assay couples the production of ATP from ADP by adenylate kinase to the reduction of NADP+ by hexokinase and glucose-6-phosphate dehydrogenase.

Materials:

-

Purified adenylate kinase

-

Ap5A

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2

-

Substrate Solution: 2 mM ADP in Assay Buffer

-

Coupling Enzyme Mix: 1 U/mL hexokinase, 1 U/mL glucose-6-phosphate dehydrogenase, 10 mM glucose, 0.5 mM NADP+ in Assay Buffer

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a range of Ap5A concentrations in Assay Buffer.

-

Set up the reaction mixture in a cuvette:

-

800 µL Coupling Enzyme Mix

-

100 µL Substrate Solution

-

50 µL of either Assay Buffer (for control) or Ap5A solution (for inhibition).

-

-

Initiate the reaction by adding 50 µL of adenylate kinase solution.

-

Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the rate of ATP production.

-

Calculate the initial velocity (V0) of the reaction for each Ap5A concentration from the linear portion of the absorbance vs. time plot.

-

Determine the type of inhibition and the Ki value by plotting the data using Lineweaver-Burk or Dixon plots.

Planar Lipid Bilayer Recording of Ryanodine Receptors

This protocol outlines the method for reconstituting purified ryanodine receptors into a planar lipid bilayer to study the effects of Ap5A on channel activity.

Materials:

-

Purified ryanodine receptors (e.g., RyR2)

-

Planar lipid bilayer apparatus

-

Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine in n-decane)

-

Cis solution (cytosolic side): e.g., 250 mM HEPES, 125 mM Tris, 1 mM EGTA, 0.5 mM CaCl2, pH 7.4

-

Trans solution (luminal side): e.g., 250 mM HEPES, 53 mM Ca(OH)2, pH 7.4

-

Ap5A solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Form the planar lipid bilayer by painting the phospholipid solution across a small aperture separating the cis and trans chambers of the apparatus.

-

Incorporate the purified ryanodine receptors into the bilayer. This can be achieved by adding vesicles containing the receptors to the cis chamber.

-

Establish a voltage clamp across the bilayer and record single-channel currents.

-

Characterize the basal channel activity in the absence of Ap5A.

-

Add Ap5A to the cis chamber to the desired final concentration.

-

Record the channel activity in the presence of Ap5A and analyze changes in open probability (Po), mean open time, and mean closed time.

Conclusion

Diadenosine pentaphosphate is a multifaceted signaling molecule with important roles in cellular energy homeostasis and stress responses. While significant progress has been made in understanding its metabolism and targets, key questions remain, particularly regarding the specific enzymes responsible for its synthesis in mammalian cells. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate biology of Ap5A. A deeper understanding of the biosynthesis, degradation, and signaling pathways of Ap5A will undoubtedly open new avenues for therapeutic intervention in a range of diseases where cellular stress and purinergic signaling play a critical role.

References

- 1. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

A Technical Guide to the Subcellular Landscape of Diadenosine Pentaphosphate (Ap5A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, has emerged as a critical signaling molecule involved in a spectrum of physiological and pathological processes. Its intracellular concentration and localization are tightly regulated, dictating its functional impact on cellular bioenergetics, stress responses, and intercellular communication. This technical guide provides a comprehensive overview of the subcellular localization and storage of Ap5A, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a valuable resource for the scientific community.

Subcellular Localization and Storage of Ap5A

Ap5A is not ubiquitously distributed within the cell but is instead concentrated in specific subcellular compartments, primarily in secretory granules of specialized cell types. This compartmentalization is crucial for its regulated release and function as both an intracellular and extracellular signaling molecule.

Key Storage Sites:

-

Chromaffin Granules: In neuroendocrine cells, such as those of the adrenal medulla, Ap5A is stored at high concentrations within chromaffin granules alongside catecholamines and ATP.[1][2] This co-storage suggests a role for Ap5A in modulating neurosecretion and autonomic nervous system responses.

-

Platelet-Dense Granules: Human platelets are a significant reservoir of Ap5A, where it is stored in dense granules.[3] Upon platelet activation, Ap5A is released into the extracellular space, where it can influence hemostasis, thrombosis, and vascular tone.

-

Neuronal Synaptic Vesicles: Evidence suggests that Ap5A is also present in synaptic vesicles of neurons, implicating it as a potential neurotransmitter or neuromodulator in the central and peripheral nervous systems.[4]

The cytosolic concentration of Ap5A is generally low, but it can be transiently elevated in response to cellular stress, such as oxidative stress.[5]

Quantitative Analysis of Ap5A in Subcellular Fractions

The concentration of Ap5A varies significantly between different cell types and their respective subcellular compartments. The following tables summarize the available quantitative data.

Table 1: Concentration of Diadenosine Pentaphosphate (Ap5A) in Bovine Adrenal Medulla

| Subcellular Fraction | Ap5A Concentration | Reference |

| Chromaffin Granules | 32 nmol/mg of protein | [1][2] |

| Cytosol | ~1 nmol/mg of protein | [1][2] |

Table 2: Concentration of Diadenosine Pentaphosphate (Ap5A) in Human Platelets

| Sample Type | Ap5A Concentration (mean ± SD) | Reference |

| Platelet Lysate | 100.2 ± 81.1 nM | [3] |

Experimental Protocols

Subcellular Fractionation for Ap5A Analysis

This protocol describes a general workflow for the isolation of subcellular fractions for subsequent Ap5A quantification. The specific centrifugation speeds and buffer compositions may require optimization depending on the cell or tissue type.

Workflow for Subcellular Fractionation and Ap5A Quantification

Caption: Workflow for subcellular fractionation and Ap5A quantification.

Protocol Steps:

-

Homogenization: Homogenize cells or tissues in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer or similar method.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria, lysosomes, and peroxisomes.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction. The final supernatant is the cytosolic fraction.

-

-

Ap5A Extraction: Extract Ap5A from each subcellular fraction using a method such as perchloric acid (PCA) precipitation.[6]

-

Add an equal volume of ice-cold 0.8 M PCA to the sample.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-